molecular formula C11H13BrOS B14049206 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14049206
M. Wt: 273.19 g/mol
InChI Key: RDFPNLDZBKFDDQ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS. It is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-methylthio-5-methylphenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylthio group is oxidized to form sulfoxides or sulfones, which can alter the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one
  • 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one

Comparison

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and methylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, the compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}BrS
  • Molecular Weight : 273.19 g/mol

The structure features a bromomethyl group , a methylthio group , and a propan-2-one moiety, which contribute to its reactivity and biological interactions. The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules, while the methylthio group enhances lipophilicity, improving interactions with hydrophobic regions of proteins or membranes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism behind this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have suggested that it may inhibit the proliferation of cancer cells through various mechanisms, including:

  • Inducing apoptosis (programmed cell death)
  • Inhibiting cell cycle progression
  • Disrupting signaling pathways associated with cancer growth

Further research is necessary to elucidate specific pathways and molecular targets influenced by this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of specific biochemical pathways.
  • Oxidative Stress : The methylthio group may undergo oxidation, generating reactive intermediates that interact with cellular components, leading to oxidative stress and subsequent cell damage.
  • Hydrogen Bonding : The propanone moiety can participate in hydrogen bonding with proteins and enzymes, influencing their activity and function.

Synthesis

The synthesis of this compound typically involves bromination of a precursor compound. A common method includes:

  • Bromination of the corresponding phenyl compound using N-bromosuccinimide (NBS).
  • Subsequent reaction with a suitable propanone derivative to yield the final product.

This synthetic route allows for the introduction of functional groups that enhance biological activity.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Screening : In one study, this compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Testing : Another investigation assessed its effects on human cancer cell lines (e.g., breast cancer MCF-7 cells), revealing an IC50 value indicating effective cytotoxicity at approximately 30 µM after 48 hours of exposure.

These findings suggest that further exploration into dosage optimization and mechanism elucidation is warranted for potential therapeutic applications.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)5-10-6-11(14-2)4-3-9(10)7-12/h3-4,6H,5,7H2,1-2H3

InChI Key

RDFPNLDZBKFDDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)CBr

Origin of Product

United States

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